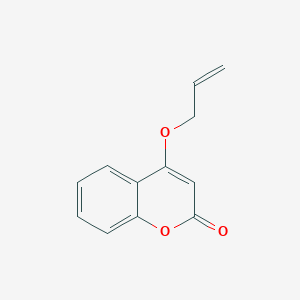

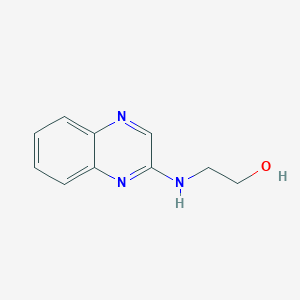

4'-Fluoro-4-(morpholino)butyrophenone

Vue d'ensemble

Description

The compound 4'-Fluoro-4-(morpholino)butyrophenone is a fluorinated butyrophenone derivative with a morpholine moiety. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various biological activities, including antiviral, antifungal, antibacterial, and antitumor properties. These studies provide insights into the potential applications and characteristics of this compound by analogy.

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves multi-step organic reactions, starting from fluorinated raw materials. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involves a method that has been developed to obtain a new biologically active molecule with potential as a hepatitis B inhibitor . Another example is the synthesis of 5-fluoro-2-hydroxy butyrophenone, which starts from 4-fluorophenol and involves etherification, Friedel-Crafts acylation, and demethylation . These methods suggest that the synthesis of this compound would likely involve similar strategies, utilizing fluorinated phenols and incorporating the morpholine group through appropriate functional group transformations.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was determined by single crystal X-ray diffraction . Similarly, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by X-ray diffraction studies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of fluorinated morpholine compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers provided do not detail specific chemical reactions of this compound, but they do describe the reactivity of structurally related compounds. For instance, the synthesis of benzamide derivatives containing a fluorinated morpholine moiety involves the reaction of 2-fluoro-4-morpholinobenzenamine with substituted benzoyl chloride . These reactions are typically carried out under reflux conditions in organic solvents, indicating that the synthesis of this compound would also involve careful control of reaction conditions to achieve the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated morpholine compounds are characterized by various spectroscopic techniques. The melting point, IR, MS, 1H-NMR, and 13C-NMR spectroscopy are used to characterize the structure of 5-fluoro-2-hydroxy butyrophenone . These properties are essential for identifying the compound and confirming its purity. The presence of the fluorine atom is known to influence the physical properties, such as boiling and melting points, due to its high electronegativity and the ability to form strong intermolecular interactions. The biological activity assays, such as antifungal and antibacterial screenings, provide additional information on the chemical properties related to the compound's mode of action .

Applications De Recherche Scientifique

Antimycobacterial Activity

4'-Fluoro-4-(morpholino)butyrophenone derivatives have shown promising antimicrobial activity. A study synthesized various derivatives, including those with morpholino, that demonstrated significant anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Agricultural Biological Activities

Research on a related compound, 5-Fluoro-2-hydroxy Butyrophenone, has indicated potent antifungal and herbicidal activities against various agricultural plant fungi and weed species (Xin, Du, Lan, & Wu, 2013).

Larvicidal Activity

A series of pyrimidine derivatives linked with morpholinophenyl, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, showed significant larvicidal activity against larvae at various time exposures (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Antiproliferative Activity

A novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. Its molecular structure was characterized, showing stability due to inter and intra-molecular hydrogen bonds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Hypotensive Agents

Butyrophenone derivatives, including those with p-fluoro substitution on the butyrophenone, were studied for their hypotensive activity in rats, showing potential as hypotensive agents with diminished central nervous system activity (Lednicer, Emmert, Rudzik, & Graham, 1975).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that butyrophenones, a class of compounds to which this compound belongs, are known to interact with dopamine receptors, particularly the d2 subtype . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

Based on the known actions of butyrophenones, it can be inferred that this compound may act as an antagonist at dopamine receptors, inhibiting the actions of dopamine and potentially other neurotransmitters .

Biochemical Pathways

Butyrophenones are known to influence the dopaminergic pathways in the brain, particularly those involved in mood regulation and motor control .

Result of Action

Based on the known effects of butyrophenones, it can be inferred that this compound may have antipsychotic effects due to its potential antagonistic action on dopamine receptors .

Propriétés

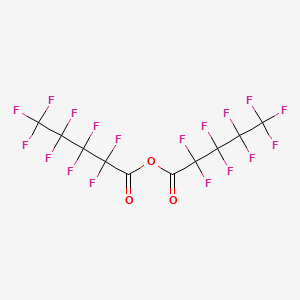

IUPAC Name |

1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c15-13-5-3-12(4-6-13)14(17)2-1-7-16-8-10-18-11-9-16/h3-6H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFBTBPFKSJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958977 | |

| Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3800-15-5 | |

| Record name | Butyrophenone, 4'-fluoro-4-(morpholino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)

![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)